N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. The presence of multiple functional groups, including bromophenyl, triazole, thiadiazole, and benzamide, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole intermediate. This can be achieved through a cycloaddition reaction between 4-bromoaniline and methyl azide under controlled conditions. The resulting triazole is then reacted with a thiadiazole derivative, which is synthesized separately through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. Finally, the coupling of the triazole-thiadiazole intermediate with 3,4-dimethylbenzoyl chloride yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis . The presence of the triazole and thiadiazole rings enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-{4-(4-bromophenyl)-1,3-thiazol-2-yl}-3,4-dimethylbenzamide: Similar structure but with a thiazole ring instead of a triazole ring.
N-{3-(4-bromophenyl)-5-methyl-1H-pyrazol-4-yl}-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
The uniqueness of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide lies in its combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17BrN6OS |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C20H17BrN6OS/c1-11-4-5-14(10-12(11)2)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-8-6-15(21)7-9-16/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
BPCVQRJSMHGEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C)C |
Origin of Product |
United States |
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